Promethazine is a tertiary amine that is a substituted phenothiazine in which the ring nitrogen at position 10 is attached to C-3 of an N,N-dimethylpropan-2-amine moiety. It has a role as a H1-receptor antagonist, a sedative, an antiemetic, a local anaesthetic, an antipruritic drug, an anti-allergic agent and an anticoronaviral agent. It is a member of phenothiazines and a tertiary amine. It is a conjugate base of a promethazine(1+).
Promethazine, originally known as 3,277 R.P., is an N-dimethylaminopropyl derivative of [phenothiazine] that was developed in France in 1946. Promethazine antagonizes a variety of receptors, allowing it to be used for a number of indications including allergic reactions, pain, sedation, nausea, and vomiting. Promethazine was granted FDA approval before 29 March 1951.
Promethazine is a Phenothiazine.
Promethazine is first generation antihistamine that belongs to the phenothiazine class and is used predominantly as an antiemetic to treat nausea and vomiting and prevent motion sickness. Despite its phenothiazine structure, promethazine has not been linked to instances of clinically apparent acute liver injury.
Promethazine is a phenothiazine derivative with antiemetic and antihistaminic properties. Promethazine antagonizes the central and peripheral effects of histamine mediated by histamine H1 receptors. The effects include bronchoconstriction, vasodilation and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic and antiemetic activities.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals. [PubChem]
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.
See also: Phenothiazine (subclass of); Promethazine Hydrochloride (has salt form).
Promethazine
CAS No.: 60-87-7
Cat. No.: VC0540264
Molecular Formula: C17H20N2S
Molecular Weight: 284.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 60-87-7 |
---|---|
Molecular Formula | C17H20N2S |
Molecular Weight | 284.4 g/mol |
IUPAC Name | N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |
Standard InChI | InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 |
Standard InChI Key | PWWVAXIEGOYWEE-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |
Appearance | Solid powder |
Boiling Point | 374 to 379 °F at 3 mmHg (NTP, 1992) 190-192 °C at 3.00E+00 mm Hg BP: 190-192 °C at 3 mm Hg BP: 191 °C at 0.5 mm Hg |
Colorform | Crystals White to faint yellow crystalline powde |
Melting Point | 140 °F (NTP, 1992) 60 °C Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/ |
Chemical Structure and Physicochemical Properties
Promethazine (IUPAC name: N,N,α-trimethyl-10H-phenothiazine-10-ethanamine) is a first-generation phenothiazine with a molecular formula of and a molecular weight of 284.42 g/mol . Its hydrochloride salt (), commonly used in pharmaceutical formulations, has a molecular weight of 320.88 g/mol and appears as a white to pale yellow crystalline powder . Key physicochemical characteristics include:
Property | Value | Source |
---|---|---|
Melting Point | 223°C (decomposes) | |
pH (50 g/L solution) | 4.0–6.0 | |
Solubility | Freely soluble in water, ethanol | |
Storage Conditions | 2–10°C (protected from light) |
The compound’s phenothiazine core enables interactions with multiple receptor systems, while its aliphatic side chain enhances central nervous system (CNS) penetration .
Pharmacological Mechanisms and Receptor Interactions
Promethazine exerts therapeutic effects through polypharmacology:
Histamine H₁ Receptor Antagonism
As a competitive inhibitor of histamine H₁ receptors, promethazine blocks Type 1 hypersensitivity reactions. This action underlies its efficacy in urticaria, allergic rhinitis, and anaphylaxis adjunct therapy . The dissociation constant () for H₁ receptors is approximately 2.3 nM, demonstrating high affinity .
Dopaminergic and Cholinergic Modulation
At therapeutic doses (25–50 mg), promethazine antagonizes D₂ dopamine receptors (IC₅₀ = 85 nM) and muscarinic acetylcholine receptors (M₁–M₅; IC₅₀ = 210–450 nM) . These actions contribute to:
-
Antiemetic effects via chemoreceptor trigger zone inhibition
-
Sedation through tuberomammillary nucleus modulation
-
Reduced motion sickness via vestibular pathway suppression
NMDA Receptor Modulation
Emerging evidence suggests weak NMDA receptor antagonism (), potentially contributing to analgesic synergism with opioids .
Risk Factor | Adjusted Hazard Ratio | Management Strategy |
---|---|---|
Hypokalemia (<3.5 mEq/L) | 3.4 | Correct prior to administration |
Concurrent CYP2D6 inhibitors | 2.8 | Avoid fluoxetine, paroxetine |
Hepatic impairment (Child-Pugh B/C) | 2.1 | Reduce dose by 50% |
Compounded Formulations and Regulatory Landscape
The 2020 FDA Bulk Substances Nomination Review identified three common compounded preparations :
Formulation | Concentration | Base | Clinical Use |
---|---|---|---|
Transdermal gel | 6.25–12.5 mg/g | Pluronic lecithin organogel | Chemotherapy-induced nausea |
Rectal suppository | 25–50 mg | Cocoa butter | Postoperative vomiting |
Intranasal spray | 2.5% w/v | Saline solution | Migraine-associated nausea |
Regulatory status varies internationally:
Adverse Effects and Toxicity Management
The adverse reaction profile correlates with receptor affinities:
Receptor Activity | Adverse Effect | Incidence (%) |
---|---|---|
H₁ antagonism | Sedation | 45–60 |
D₂ antagonism | Extrapyramidal symptoms | 3–8 |
Muscarinic blockade | Xerostomia, urinary retention | 15–25 |
α-adrenergic blockade | Orthostatic hypotension | 10–18 |
Overdose management requires multimodal intervention:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume